Stictic acid
Overview
Description
Stictic acid is an aromatic organic compound that is a product of secondary metabolism in some species of lichens . It is known for its cytotoxic and apoptotic effects in vitro and has been the subject of preliminary biomedical research . The compound has a complex structure, with the systematic IUPAC name 1,4-Dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde .
Mechanism of Action
Target of Action
Stictic acid, an aromatic organic compound, is a secondary metabolite found in some species of lichens . The primary target of this compound is the p53 protein , a transcription factor that plays a crucial role in maintaining cellular homeostasis in response to genotoxic stress signals .
Mode of Action
This compound interacts with its target, the p53 protein, by inducing cytotoxic and apoptotic effects in vitro . Computational studies suggest that this compound may stimulate p53 reactivation . This interaction results in the induction of p21 and PUMA in a dose and p53 dependent manner .
Biochemical Pathways
The affected pathway is the p53 pathway . This pathway is involved in cell cycle arrest, apoptosis, senescence, and metabolism . The activation of p53 by this compound leads to the upregulation of genes involved in these processes .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetics and possible toxicities of compounds that interact with the p53 protein
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxic and apoptotic effects . It has been observed that this compound inhibits the growth of human colon adenocarcinoma HT-29 cells . The reactivation of p53 leads to the induction of p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, certain ecotypes of lichens that receive the least direct radiation lack depsidones like this compound . This suggests that environmental conditions such as altitude and slope aspects can influence the secondary metabolism of lichen species and, consequently, the production of this compound .
Biochemical Analysis
Biochemical Properties
Stictic acid interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of human colon adenocarcinoma HT-29 cells
Cellular Effects
This compound has been shown to have effects on various types of cells. In particular, it inhibits the growth of human colon adenocarcinoma HT-29 cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Stictic acid can be extracted from lichens, particularly from species such as Lobaria pulmonaria . The extraction process typically involves the use of solvents like acetone, and methods such as heat reflux extraction, shaking extraction, and ultrasound-assisted extraction . Among these, heat reflux extraction with acetone has been found to be the most efficient, providing a higher yield of this compound .
Chemical Reactions Analysis
Stictic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Stictic acid has several scientific research applications due to its biological activities. It has been studied for its cytotoxic and apoptotic effects on cancer cells, particularly human colon adenocarcinoma HT-29 cells . Additionally, computational studies suggest that this compound may stimulate p53 reactivation, making it a potential candidate for cancer therapy . Beyond its biomedical applications, this compound is also of interest in the field of natural product chemistry and lichenology .
Comparison with Similar Compounds
Stictic acid is similar to other lichen-derived compounds such as usnic acid, lecanoric acid, and gyrophoric acid . it is unique in its specific structure and biological activities. For instance, while usnic acid is well-known for its antimicrobial properties, this compound is more notable for its cytotoxic and apoptotic effects . Other similar compounds include orsellinic acid, evernic acid, and umbilicaric acid, which also exhibit various biological activities .
Properties
IUPAC Name |
13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCUFZLDTAYNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972053 | |
Record name | Stictic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-06-4 | |
Record name | Stictic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stictic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STICTIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stictic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stictic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Stictic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZR6AX77LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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